REACTION_CXSMILES
|
[C:1]([NH:4][NH:5][C:6]([NH2:8])=[O:7])(N)=[O:2].[C:9]1([CH2:17][NH2:18])[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15]N)[CH:10]=1>CN1CCCC1=O>[NH:5]1[C:6](=[O:7])[N:8]([CH2:15][C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([CH2:17][N:18]3[C:6](=[O:7])[NH:5][NH:4][C:1]3=[O:2])[CH:10]=2)[C:1](=[O:2])[NH:4]1
|
Name
|
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N)NNC(=O)N
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CN)CN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Type
|
CUSTOM
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Details
|
with stirring for 4 hours to 175° C. and for 30 hours to 200° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
The solvent is then distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
N1NC(N(C1=O)CC1=CC(=CC=C1)CN1C(NNC1=O)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |